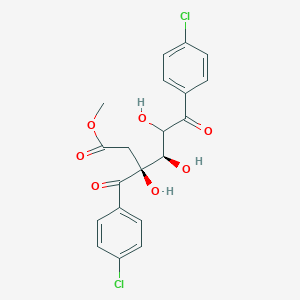

(3S,4R)-Methyl 3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate

Description

Properties

IUPAC Name |

methyl (3S,4R)-3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2O7/c1-29-15(23)10-20(28,18(26)12-4-8-14(22)9-5-12)19(27)17(25)16(24)11-2-6-13(21)7-3-11/h2-9,17,19,25,27-28H,10H2,1H3/t17?,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRDGHQDDWNESS-IPNZSQQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(C(C(=O)C1=CC=C(C=C1)Cl)O)O)(C(=O)C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@]([C@@H](C(C(=O)C1=CC=C(C=C1)Cl)O)O)(C(=O)C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743882 | |

| Record name | Methyl (2xi)-4-C-(4-chlorobenzoyl)-1-(4-chlorophenyl)-5-deoxy-L-erythro-hexuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99886-53-0 | |

| Record name | Methyl (2xi)-4-C-(4-chlorobenzoyl)-1-(4-chlorophenyl)-5-deoxy-L-erythro-hexuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(3S,4R)-Methyl 3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate is a synthetic compound with significant interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological activities, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 99886-53-0 |

| Molecular Formula | C20H18Cl2O6 |

| Molecular Weight | 425.26 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 521.0 ± 50.0 °C |

| Flash Point | 185.1 ± 29.1 °C |

| LogP | 5.01 |

Antioxidant Activity

Research indicates that the compound exhibits notable antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related damage in cells. This activity was evaluated using various assays that measure the ability to neutralize reactive oxygen species (ROS) and free radicals.

Enzyme Inhibition

The compound has demonstrated inhibitory effects on several key enzymes:

- Cholinesterases (AChE and BChE) : In vitro studies reported IC50 values of approximately 19.2 μM for AChE and 13.2 μM for BChE, indicating moderate inhibitory activity against these enzymes . This suggests potential implications for treating neurodegenerative diseases like Alzheimer's.

- Cyclooxygenase (COX-2) : The compound also shows promise as an anti-inflammatory agent by inhibiting COX-2 activity, which is critical in the inflammatory response.

- Lipoxygenases (LOX-5 and LOX-15) : The dual inhibition observed against these enzymes further supports its potential therapeutic applications in inflammatory conditions .

Cytotoxicity

In cell line studies, particularly with breast cancer MCF-7 cells, the compound exhibited cytotoxic effects that were concentration-dependent. The mechanism appears to involve apoptosis induction, as evidenced by increased annexin V staining in treated cells .

The biological activities of this compound can be attributed to its structural features that allow for interactions with various biological targets:

- Hydrogen Bonding : The presence of hydroxyl groups facilitates hydrogen bonding with target proteins.

- Halogen Interactions : The chlorinated phenyl groups enhance binding affinity through halogen bonding interactions .

- Lipophilicity : The LogP value indicates a moderate lipophilicity which may enhance cell membrane permeability.

Case Studies

Several studies have focused on the pharmacological potential of this compound:

- Neuroprotective Effects : A study demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis by modulating antioxidant enzyme activity .

- Anti-inflammatory Properties : In animal models of inflammation, administration of the compound resulted in significant reductions in edema and inflammatory cytokine levels, suggesting its utility in treating inflammatory diseases .

- Cancer Research : In vitro experiments on various cancer cell lines showed that the compound inhibited proliferation and induced apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Structural Similarity Analysis

Chemical similarity is often quantified using coefficients like the Tanimoto index, which compares binary fingerprints of molecular features . For the target compound, key structural analogs include:

Table 1: Structural Comparison with Analogous Compounds

The tetrahydro-pyran analog () shares chlorinated aromatic groups but differs in backbone rigidity and substituent types. The target compound’s hydroxyl-rich structure suggests higher polarity compared to the acetoxy-dominated analog, impacting solubility and bioavailability.

Stereochemical and Functional Impact

Stereochemistry significantly influences molecular interactions. For example, in methylofuran analogs (), α/β-linkage variations alter formyl group positioning, directly affecting enzymatic activity . Similarly, the (3S,4R) configuration of the target compound may confer unique binding affinities compared to the (3R,4R,5R,6S) analog, which has a bulkier pyran ring.

Computational Comparison Methods

Graph-based structural comparison () treats molecules as atomic/bond graphs to identify isomorphic subgraphs. Applying this method, the target compound’s hexanoate backbone and chlorophenyl groups would show partial overlap with pyran-based analogs, but stereochemical mismatches would reduce similarity scores .

Physicochemical and Bioactivity Trends

While specific bioactivity data are absent, structural features suggest trends:

Q & A

Q. Critical considerations :

- Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) and HPLC (C18 column, 220 nm).

- Protect hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers to prevent undesired side reactions.

Advanced Question: How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural validation?

Answer:

Discrepancies between NMR (e.g., unexpected splitting) and MS (e.g., m/z deviations) often arise from residual solvents , impurities , or tautomeric forms . Mitigation steps:

Orthogonal validation :

- 2D NMR (HSQC, HMBC) to confirm connectivity.

- High-resolution MS (HRMS) with electrospray ionization (ESI+) for exact mass analysis.

Impurity profiling : Compare against reference standards like 4-chlorobenzophenone (CAS 134-85-0) using HPLC (Method: 70% acetonitrile/water, 1.0 mL/min) .

Table 2 : Common impurities and retention times:

| Impurity | Retention Time (min) |

|---|---|

| 4-Chlorobenzophenone | 8.2 |

| Fenofibric acid | 10.5 |

Advanced Question: What computational methods are suitable for predicting biological interactions of this compound?

Answer:

Integrated computational workflows are critical for studying interactions with enzymes or receptors:

Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.

Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model binding kinetics in aqueous environments.

Docking studies : Employ AutoDock Vina to screen against targets like COX-2 or PPARγ, prioritizing poses with ∆G < −7.0 kcal/mol .

Key finding : The 4-chlorophenyl group enhances hydrophobic binding, while hydroxyls mediate hydrogen bonding.

Basic Question: Which analytical techniques are optimal for assessing purity in research settings?

Answer:

Orthogonal methods are required for rigorous purity assessment:

HPLC-PDA : Use a C18 column (5 µm, 4.6 × 250 mm) with gradient elution (20% → 80% acetonitrile in 20 min).

NMR spectroscopy : Analyze DMSO-d₆ solutions for residual solvent peaks (e.g., δ 2.50 for DMSO).

Elemental analysis : Acceptable C/H/N deviations ≤0.4% .

Advanced Question: How should researchers address hygroscopicity during handling and storage?

Answer:

The compound’s hygroscopicity (due to polyhydroxy groups) necessitates:

Storage : Keep in argon-purged glass vials with PTFE-lined caps at −20°C.

Handling : Use a glovebox (<1% humidity) for weighing.

Stability testing : Perform Karl Fischer titration weekly to monitor moisture uptake (<0.1% w/w) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.